molecular formula C21H17Br B8454796 1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene

1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene

Cat. No.: B8454796
M. Wt: 349.3 g/mol
InChI Key: ZFIBWHSVSIIZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene is an organic compound that belongs to the class of bromonaphthalenes. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring and a propylphenylethynyl group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C21H17Br

Molecular Weight

349.3 g/mol

IUPAC Name

1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene

InChI

InChI=1S/C21H17Br/c1-2-5-16-8-10-17(11-9-16)12-13-18-14-15-21(22)20-7-4-3-6-19(18)20/h3-4,6-11,14-15H,2,5H2,1H3

InChI Key

ZFIBWHSVSIIZSC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene typically involves the bromination of naphthalene followed by the introduction of the propylphenylethynyl group. The bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like carbon tetrachloride at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by coupling reactions to introduce the propylphenylethynyl group. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium cyanide, potassium tert-butoxide, and other nucleophiles.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, coupled products with extended aromatic systems, and oxidized or reduced derivatives.

Scientific Research Applications

1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene involves its interaction with various molecular targets. The bromine atom and the propylphenylethynyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-4-[2-(4-propylphenyl)ethynyl]naphthalene is unique due to the presence of the propylphenylethynyl group, which imparts distinct chemical properties and reactivity compared to other bromonaphthalenes. This makes it a valuable compound in various research and industrial applications.

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